1-Fluoro-4-(prop-2-yn-1-yloxy)benzene

Drug Design ADME Prediction Medicinal Chemistry

1-Fluoro-4-(prop-2-yn-1-yloxy)benzene (CAS 124700-26-1), also known as 4-fluorophenyl propargyl ether, is a fluorinated aromatic ether compound featuring both a terminal alkyne moiety and a para-fluoro substituent on the phenyl ring. This bifunctional architecture renders it a versatile intermediate in organic synthesis, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications.

Molecular Formula C9H7FO
Molecular Weight 150.15 g/mol
CAS No. 124700-26-1
Cat. No. B040765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
CAS124700-26-1
Molecular FormulaC9H7FO
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESC#CCOC1=CC=C(C=C1)F
InChIInChI=1S/C9H7FO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2
InChIKeyKVRJLSPSYFYNAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-4-(prop-2-yn-1-yloxy)benzene (CAS 124700-26-1): A Bifunctional Aryl Propargyl Ether Building Block for Click Chemistry and Medicinal Chemistry


1-Fluoro-4-(prop-2-yn-1-yloxy)benzene (CAS 124700-26-1), also known as 4-fluorophenyl propargyl ether, is a fluorinated aromatic ether compound featuring both a terminal alkyne moiety and a para-fluoro substituent on the phenyl ring . This bifunctional architecture renders it a versatile intermediate in organic synthesis, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications [1]. The compound is supplied as a liquid with a typical purity of 95% and a predicted boiling point of 218.9±20.0 °C at 760 mmHg . Its molecular formula is C9H7FO, with a molecular weight of 150.15 g/mol . The combination of the electron-withdrawing fluorine atom and the reactive propargyl ether group provides a unique reactivity profile that distinguishes it from non-fluorinated and other halogenated analogs [2].

Why In-Class Phenyl Propargyl Ethers Cannot Substitute 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene


Generic substitution of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene with unsubstituted phenyl propargyl ether (CAS 13610-02-1) or 4-methylphenyl propargyl ether (CAS 5651-90-1) is not equivalent due to the distinct physicochemical and electronic properties conferred by the para-fluoro substituent [1]. The fluorine atom alters the electron density of the aromatic ring, affecting both the rate and regioselectivity of downstream reactions such as the Claisen rearrangement, as demonstrated in computational studies of aryl propargyl ethers [2]. Furthermore, the lipophilicity (cLogP) and topological polar surface area (TPSA) differ significantly among analogs, which directly impacts compound behavior in biological assays and membrane permeability in cellular contexts [3]. These differences necessitate the specific procurement of the 4-fluoro derivative to ensure reproducibility in applications where electronic effects and molecular recognition are critical [4].

Quantitative Differentiation of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: Head-to-Head Physicochemical and Reactivity Comparisons


Enhanced Lipophilicity and Reduced Polar Surface Area Compared to Phenyl Propargyl Ether

The target compound exhibits a calculated logP (XLogP3) of 2.1 and a topological polar surface area (TPSA) of 9.2 Ų [1]. In contrast, the non-fluorinated analog phenyl propargyl ether (CAS 13610-02-1) has a lower reported logP of approximately 1.6 and a higher TPSA due to the absence of the electron-withdrawing fluorine atom [2]. This difference in lipophilicity and polarity directly influences membrane permeability and distribution characteristics, with the 4-fluoro derivative predicted to exhibit improved passive diffusion across biological membranes [3].

Drug Design ADME Prediction Medicinal Chemistry

Distinct Physicochemical Profile: Boiling Point and Density vs. Halogenated Analogs

The target compound has a predicted boiling point of 218.9±20.0 °C at 760 mmHg and a density of 1.116±0.06 g/cm³ . The 4-bromo analog (4-bromophenyl propargyl ether, CAS 33133-45-8) exhibits a significantly lower experimental boiling point of 144 °C at 24 Torr and a molecular weight of 211.06 g/mol . The 4-methyl analog (4-methylphenyl propargyl ether, CAS 5651-90-1) has a molecular weight of 146.19 g/mol and is a solid at room temperature, unlike the liquid target compound . These differences in phase and volatility impact purification strategies (e.g., distillation vs. recrystallization) and handling requirements during scale-up.

Chemical Handling Purification Process Chemistry

Moderate Tyrosinase Inhibitory Activity: Baseline Data for SAR Studies

In a tyrosinase inhibition assay using mushroom tyrosinase, the target compound exhibited an IC50 of 130 ± 10 μM [1]. While this represents moderate inhibitory potency, it serves as a key baseline for structure-activity relationship (SAR) studies comparing substituted phenyl propargyl ethers. Notably, the unsubstituted phenyl propargyl ether analog (Compound 2 in the same study) displayed an IC50 of 470 ± 10 μM, indicating that the para-fluoro substituent enhances inhibitory potency by approximately 3.6-fold [2]. Other analogs in the series showed IC50 values ranging from >1000 μM to 100 μM, positioning the 4-fluoro derivative as a mid-potency comparator for further optimization [3].

Enzyme Inhibition Melanogenesis SAR Development

Validated Click Chemistry Reactivity: CuAAC Compatibility

The terminal alkyne group of the target compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, as demonstrated in the synthesis of kojic acid-triazole hybrids for tyrosinase inhibition . While quantitative rate data for the target compound itself is not reported, studies on the effect of fluorine atoms in the propargylic position on click chemistry reactivity have established that C-F substituents modulate the activation energy of the cycloaddition via electronic effects [1]. This class-level inference suggests that the 4-fluoro substituent may subtly alter reaction kinetics compared to non-fluorinated propargyl ethers, a consideration for reaction optimization [2].

Click Chemistry Bioconjugation Chemical Biology

Acute Toxicity Classification (GHS) Informs Handling Requirements

The target compound is classified as Acute Toxicity Category 3 (Oral) under the Globally Harmonized System (GHS), with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The 4-bromo analog (4-bromophenyl propargyl ether) carries similar hazard classifications but with additional environmental toxicity concerns due to the bromine atom . The 4-methyl analog is classified as a warning-level irritant only, lacking the acute oral toxicity label [1]. This differential hazard profile directly influences procurement and handling decisions, particularly in facilities with limited engineering controls or for high-throughput screening workflows where exposure risk must be minimized .

Laboratory Safety Procurement Risk Assessment Hazard Management

Optimal Procurement and Research Applications for 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene


Scaffold for Tyrosinase Inhibitor Development

Procure for medicinal chemistry programs targeting melanogenesis-related disorders. The compound's IC50 of 130 μM against mushroom tyrosinase provides a quantifiable starting point for SAR studies [1]. Its 3.6-fold potency enhancement over the unsubstituted phenyl analog makes it a preferred core for hit-to-lead optimization [2].

Click Chemistry Building Block for Triazole Library Synthesis

Utilize as a terminal alkyne partner in CuAAC reactions to generate 1,2,3-triazole-containing compound libraries [1]. The fluorine substituent may confer improved metabolic stability to the resulting triazole conjugates compared to non-fluorinated analogs [2].

Physicochemical Probe for Membrane Permeability Studies

Employ as a reference compound in ADME assays due to its well-defined logP (2.1) and TPSA (9.2 Ų) [1]. Compare with non-fluorinated controls to quantify the impact of fluorine substitution on passive diffusion and cellular uptake [2].

Technical Documentation Hub

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